4-异丙氧基-3-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

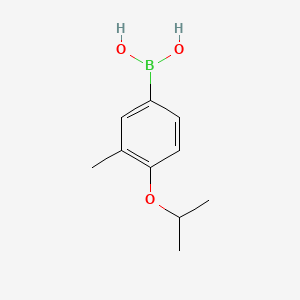

4-Isopropoxy-3-methylphenylboronic acid is a compound with the CAS Number: 850568-09-1 and Molecular Weight: 194.04 . It is a white solid and is commonly used as a building block in the preparation of various pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular formula of 4-Isopropoxy-3-methylphenylboronic acid is C10H15BO3 . The InChI code for this compound is 1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Isopropoxy-3-methylphenylboronic acid are not available, boronic acids are generally known for their use in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

4-Isopropoxy-3-methylphenylboronic acid has a melting point of 128-132°C . The predicted boiling point is 338.3±52.0°C . The density is predicted to be 1.08±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

Suzuki-Miyaura Coupling

- Application Summary : The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “4-Isopropoxy-3-methylphenylboronic acid” is one such organoboron reagent that can be used in this process .

- Methods of Application : The specific methods of application can vary, but generally, the SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes : The outcome of the SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the creation of complex organic molecules, which can be useful in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation of Pharmaceuticals and Agrochemicals

- Application Summary : “4-Isopropoxy-3-methylphenylboronic acid” is commonly used as a building block in the preparation of various pharmaceuticals and agrochemicals . This compound offers a versatile platform for the introduction of isopropoxy and methylphenylboronic acid moieties into different molecules .

- Methods of Application : The specific methods of application can vary, but generally involve the use of “4-Isopropoxy-3-methylphenylboronic acid” in organic synthesis reactions to introduce the isopropoxy and methylphenylboronic acid moieties into different molecules .

- Results or Outcomes : The outcome of this application is the creation of various pharmaceuticals and agrochemicals . The specific results or outcomes would depend on the specific pharmaceutical or agrochemical being synthesized .

安全和危害

This compound is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting without medical advice .

未来方向

Boron reagents like 4-Isopropoxy-3-methylphenylboronic acid are widely used in Suzuki-Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals . The future directions of this compound could involve its use in the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals .

属性

IUPAC Name |

(3-methyl-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGBZDZYYQVOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629642 |

Source

|

| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylphenylboronic acid | |

CAS RN |

850568-09-1 |

Source

|

| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)